9-Vinylcarbazole

Catalog No.
S576428
CAS No.
1484-13-5
M.F
C14H11N
M. Wt
193.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Vinylcarbazole

CAS Number

1484-13-5

Product Name

9-Vinylcarbazole

IUPAC Name

9-ethenylcarbazole

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C14H11N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h2-10H,1H2

InChI Key

KKFHAJHLJHVUDM-UHFFFAOYSA-N

SMILES

C=CN1C2=CC=CC=C2C3=CC=CC=C31

Synonyms

poly(N-vinylcarbazole), poly-N-vinylcarbazole, polyvinyl-N-carbazole, PVK resin

Canonical SMILES

C=CN1C2=CC=CC=C2C3=CC=CC=C31

Photovoltaic and Optoelectronic Applications

  • Photorefractive polymers: PVK is a key component in photorefractive polymers, which are materials that change their refractive index when exposed to light. This property makes them useful for various applications, such as holography, optical data storage, and optical signal processing [].
  • Organic light-emitting diodes (OLEDs): PVK can be used as a hole transport layer in OLEDs, which are devices that emit light when an electric current is passed through them. The hole transport layer helps to efficiently move holes (positively charged carriers) within the OLED, which is essential for its operation [].
  • Perovskite solar cells: Recent research suggests that PVK can be used as a hole transport material in perovskite solar cells, a type of solar cell that has the potential to be more efficient and lower-cost than traditional silicon solar cells [].

2. Other Applications

  • Biomedical research: 9VC has been investigated for potential applications in biomedicine, such as drug delivery and bioimaging []. However, this research is still in its early stages.

9-Vinylcarbazole is an organic compound with the chemical formula C14H11NC_{14}H_{11}N. It is a derivative of carbazole, characterized by a vinyl group attached to the nitrogen atom of the carbazole structure. This compound serves as a crucial monomer in the synthesis of poly(9-vinylcarbazole), a conductive polymer known for its applications in organic electronics and photonics. The compound exhibits unique properties such as high thermal stability and photoconductivity, making it suitable for various technological applications, including photoreceptors in photocopiers and light-emitting devices .

  • Polymerization: Upon exposure to γ-irradiation, 9-vinylcarbazole can undergo solid-state polymerization, leading to the formation of poly(9-vinylcarbazole). This process is significant in applications such as photocopying technology where photoconductivity is essential .
  • Thiol-Ene Click Reaction: 9-Vinylcarbazole can participate in thiol-ene click chemistry, which allows for the functionalization of its structure. For instance, it can react with thiol compounds to form new materials with enhanced properties .
  • Vinylation: The synthesis of 9-vinylcarbazole typically involves the vinylation of carbazole using acetylene in the presence of a base, leading to the formation of this versatile monomer .

Several synthesis methods for 9-vinylcarbazole have been reported:

  • Vinylation of Carbazole: The primary method involves reacting carbazole with acetylene in the presence of a base, such as sodium amide or potassium hydroxide. This method is efficient and yields high purity products .
  • Photoinitiated Reactions: Recent advancements include using photoinitiators to facilitate reactions involving 9-vinylcarbazole, enhancing its functionalization capabilities through click chemistry techniques .
  • Graft Polymerization: Another approach involves grafting 9-vinylcarbazole onto surfaces (e.g., silicon) using wet chemical methods, which can be useful for creating functionalized materials .

9-Vinylcarbazole has diverse applications across various fields:

  • Organic Electronics: It is widely used in the production of poly(9-vinylcarbazole), which serves as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties .
  • Photoreceptors: The compound is utilized in photocopiers as a photoreceptive material due to its ability to undergo photoconductivity upon light exposure .
  • Sensors and Coatings: Its derivatives are being explored for use in sensors and protective coatings due to their unique electrical and optical properties.

Research on interaction studies involving 9-vinylcarbazole primarily focuses on its reactivity with other compounds through click chemistry and polymerization processes. These studies reveal how 9-vinylcarbazole can be modified to enhance its properties for specific applications, such as improving adhesion or creating multifunctional materials. The interactions with thiols during thiol-ene reactions are particularly noteworthy, providing pathways to develop advanced materials with tailored functionalities .

Several compounds share structural similarities with 9-vinylcarbazole, including:

Compound NameStructure SimilarityUnique Properties
CarbazoleCore structureExhibits fluorescence; used in dyes
N-VinylcarbazoleVinyl groupUsed as a monomer; participates in polymerization
Poly(9-vinylcarbazole)Polymer formConductive properties; used in electronics
1-VinylindoleIndole structureDifferent electronic properties; used in organic synthesis
9-MethylcarbazoleMethyl substitutionAltered electronic properties; used in pharmaceuticals

These compounds highlight the uniqueness of 9-vinylcarbazole due to its specific vinyl group attachment and its role as a precursor for conductive polymers. Its ability to participate in various

XLogP3

3.9

Melting Point

65.0 °C

UNII

D629AMY6F9

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

1484-13-5
25067-59-8

Wikipedia

N-vinylcarbazole

General Manufacturing Information

9H-Carbazole, 9-ethenyl-: ACTIVE

Dates

Modify: 2023-08-15
Wang et al. Directing-group-free catalytic dicarbofunctionalization of unactivated alkenes. Nature Chemistry, DOI: 10.1038/s41557-021-00836-6, published online 13 December 2021

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